molecular formula C18H10BrN3O3S2 B2995701 (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 301223-63-2

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2995701
CAS RN: 301223-63-2
M. Wt: 460.32
InChI Key: XEMWSHZOHYPKRM-YPKPFQOOSA-N
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Description

The compound “(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide” is a complex organic molecule. It contains a bromo-2-oxoindolin-3-ylidene group, a 4-oxo-2-thioxothiazolidin-3-yl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a bromo-2-oxoindolin-3-ylidene group, a 4-oxo-2-thioxothiazolidin-3-yl group, and a benzamide group .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives similar to the specified compound have been synthesized through one-pot, multicomponent processes, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of analogs for various applications (Hossaini et al., 2017).

Anticancer Activity

  • Certain indoline derivatives, closely related to the specified compound, have shown promising anticancer activities against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Gudipati et al., 2011). Another study reported the synthesis and evaluation of thiazolidin-4-one derivatives, revealing significant anticancer potential against various cancer cell lines, underscoring the importance of the thiazolidinone core in the anticancer activity (Deep et al., 2016).

Antioxidant Activity

  • The antioxidant properties of similar compounds have been investigated, with some derivatives showing potent antioxidant activities. This suggests the potential utility of these compounds in combating oxidative stress-related diseases (Gudipati et al., 2011).

Antimicrobial Activity

  • Compounds with similar structural features have exhibited antimicrobial activities, highlighting their potential as leads for the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Trotsko et al., 2018).

Enzyme Inhibition

  • Some derivatives have been studied for their ability to inhibit specific enzymes, such as carbonic anhydrases, which are involved in various physiological processes. This enzyme inhibition activity suggests potential applications in designing drugs for diseases where such enzymes play a critical role (Eldehna et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJHEMGQCIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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